1(2H)-Phthalazinone, 8-amino-4-methyl-: A Privileged Scaffold for Targeted Therapeutics
1(2H)-Phthalazinone, 8-amino-4-methyl-: A Privileged Scaffold for Targeted Therapeutics
Executive Summary
In modern drug discovery, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. 1(2H)-Phthalazinone, 8-amino-4-methyl- (CAS: 16676-82-7) is a highly versatile, nitrogen-rich heterocyclic building block [1].
Characterized by a fused diazaheterobicyclic system, this compound features a lactam motif that serves as an exceptional bioisostere for the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+). Consequently, derivatives of the phthalazinone core have become the gold standard in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors (such as the blockbuster drug Olaparib) [3, 4]. This technical guide explores the structural causality, physicochemical properties, and synthetic methodologies associated with the 8-amino-4-methyl-1(2H)-phthalazinone scaffold, providing actionable protocols for its integration into novel therapeutic pipelines.
Physicochemical & Structural Profiling
To effectively utilize a chemical building block, one must understand its intrinsic electronic and physical properties. The phthalazinone core exhibits lactam-lactim tautomerism, though the lactam form predominates under physiological conditions. This is critical because the lactam NH and carbonyl oxygen act as a highly directional hydrogen-bond donor-acceptor pair.
Quantitative Data Summary
The following table summarizes the key physicochemical parameters of 1(2H)-Phthalazinone, 8-amino-4-methyl-, which dictate its pharmacokinetic baseline and synthetic reactivity [1].
| Property | Value | Mechanistic Significance |
| IUPAC Name | 8-amino-4-methyl-1(2H)-phthalazinone | Standardized nomenclature for regulatory filings. |
| CAS Number | 16676-82-7 | Unique identifier for sourcing and patent landscapes. |
| Molecular Formula | C9H9N3O | Defines stoichiometry for synthetic scaling. |
| Molecular Weight | 175.19 g/mol | Low molecular weight (Lead-like), allowing significant functionalization without violating Lipinski's Rule of 5. |
| SMILES | CC1=NNC(=O)C2=C1C=CC=C2N | Essential for computational docking and QSAR modeling. |
| H-Bond Donors | 2 (Lactam NH, Primary Amine) | Facilitates critical interactions with target kinase/enzyme hinge regions. |
| H-Bond Acceptors | 2 (Carbonyl Oxygen, Imine Nitrogen) | Acts as a hydrogen bond acceptor for active site residues (e.g., Ser904 in PARP-1). |
Structural Causality in Drug Design
The substitution pattern of this specific scaffold—a methyl group at C4 and an amino group at C8—is not arbitrary; it provides distinct vectors for structure-activity relationship (SAR) optimization [2, 4]:
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The Pharmacophore Core (N2-H / C1=O): This motif anchors the molecule into the active site of NAD+-dependent enzymes by forming a bidentate hydrogen bond network.
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The C4-Methyl Group: This group projects into a restrictive hydrophobic pocket. Its presence limits the rotational degrees of freedom of the ring system, entropically pre-organizing the scaffold to reduce the energy penalty upon target binding.
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The C8-Amino Vector: Positioned adjacent to the lactam carbonyl, the 8-amino group acts as a versatile synthetic handle. In the context of PARP-1, this vector points directly toward the solvent-exposed cleft, allowing chemists to append bulky, solubilizing groups (e.g., piperazine derivatives) without disrupting the core binding affinity [3].
Visualizations of Mechanism and Workflow
To contextualize the utility of this scaffold, the following diagrams map both its biological mechanism of action and its synthetic generation.
Biological Mechanism: PARP Inhibition
Phthalazinone derivatives are classic PARP inhibitors. By competitively binding to the NAD+ pocket, they trap PARP at the site of DNA damage, driving synthetic lethality in BRCA-deficient tumor cells [3].
Caption: Mechanism of action for phthalazinone-based PARP-1 inhibitors driving synthetic lethality.
Synthetic Workflow
The construction of the diazaheterobicycle relies on a highly efficient condensation reaction.
Caption: Synthetic workflow for 8-amino-4-methyl-1(2H)-phthalazinone via hydrazine cyclocondensation.
Experimental Protocols
As a Senior Application Scientist, I emphasize that robust chemistry requires self-validating protocols. The following methodologies detail the synthesis of the core scaffold and its subsequent derivatization.
Protocol 1: Synthesis of 8-amino-4-methyl-1(2H)-phthalazinone
Rationale: The phthalazinone core is synthesized via a [4+2] cyclocondensation between an ortho-acylbenzoic acid derivative and hydrazine [2]. The use of hydrazine monohydrate in a protic solvent (ethanol) facilitates the initial nucleophilic attack on the ketone, followed by intramolecular cyclization at the carboxylic acid to form the stable lactam.
Materials:
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2-Acetyl-6-aminobenzoic acid (1.0 eq)
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Hydrazine monohydrate (N2H4·H2O, 64% in water) (1.5 eq)
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Absolute Ethanol (Solvent)
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Glacial Acetic Acid (Catalytic, 0.1 eq)
Step-by-Step Procedure:
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Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetyl-6-aminobenzoic acid (10 mmol) in 50 mL of absolute ethanol.
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Catalysis & Addition: Add a catalytic amount of glacial acetic acid (1 mmol) to mildly activate the carbonyl carbons. Dropwise, add hydrazine monohydrate (15 mmol) over 10 minutes at room temperature. Causality: Slow addition prevents the formation of acyclic bis-hydrazone byproducts.
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Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to 80°C (reflux) for 4–6 hours. Monitor the reaction progress via TLC (DCM:MeOH, 9:1) or LC-MS until the starting material is completely consumed.
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Precipitation: Allow the reaction to cool to room temperature, then transfer it to an ice bath for 30 minutes. The product, 8-amino-4-methyl-1(2H)-phthalazinone, will precipitate as an off-white to pale yellow solid due to its low solubility in cold ethanol.
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Validation & Purification: Filter the precipitate under a vacuum, wash with cold ethanol (2 x 10 mL) and diethyl ether (10 mL), and dry under a high vacuum.
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Self-Validation Check: Confirm the mass via ESI-MS (
= 176.1) and structural integrity via -NMR (presence of the sharp lactam NH peak at ~12.5 ppm and the primary amine at ~7.0 ppm in DMSO- ).
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Protocol 2: Amidation of the C8-Amino Vector
Rationale: To build a targeted therapeutic (e.g., extending the molecule out of the binding pocket), the C8-amino group must be functionalized. Standard amide coupling using HATU provides high yields with minimal epimerization.
Materials:
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8-amino-4-methyl-1(2H)-phthalazinone (1.0 eq)
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Target Carboxylic Acid (e.g., 4-(4-methylpiperazin-1-yl)benzoic acid) (1.2 eq)
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HATU (1.5 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous DMF
Step-by-Step Procedure:
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Activation: In a dry vial, dissolve the target carboxylic acid (1.2 mmol) and HATU (1.5 mmol) in 5 mL of anhydrous DMF. Add DIPEA (3.0 mmol) and stir for 15 minutes at room temperature to form the active OAt ester.
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Coupling: Add 8-amino-4-methyl-1(2H)-phthalazinone (1.0 mmol) to the activated mixture. Stir at 40°C for 12 hours. Causality: The aniline-like C8-amino group is sterically hindered and electronically deactivated by the adjacent carbonyl, necessitating slight heating and a highly reactive coupling agent like HATU.
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Workup: Quench the reaction with saturated aqueous
(20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over , and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM to 10% MeOH in DCM gradient) to yield the functionalized phthalazinone derivative.
References
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PubChem Compound Summary for CID 204613: 1(2H)-Phthalazinone, 8-amino-4-methyl-. National Center for Biotechnology Information. Available at:[Link]
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Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry: PubMed Central (NIH). Available at:[Link]
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Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors: Future Medicinal Chemistry (Taylor & Francis). Available at:[Link]
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Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents: Anti-Cancer Agents in Medicinal Chemistry (Bentham Science). Available at:[Link]
